N-Acetyl-|A-neuraminic acid methyl ester
Overview
Description
N-Acetyl-|A-neuraminic acid methyl ester, also known as N-acetylneuraminic acid methyl ester, is a derivative of neuraminic acid. It is a sialic acid commonly found in glycoproteins and glycolipids on cell surfaces. This compound plays a crucial role in various biological processes, including cell recognition, interaction, and adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-|A-neuraminic acid methyl ester can be synthesized through the acetylation of neuraminic acid followed by esterification. One common method involves reacting neuraminic acid with acetic anhydride to form N-acetylneuraminic acid, which is then esterified using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar acetylation and esterification processes. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-|A-neuraminic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized acids, reduced alcohols, and substituted compounds .
Scientific Research Applications
N-Acetyl-|A-neuraminic acid methyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex glycoconjugates.
Biology: This compound is crucial in studying cell surface interactions and glycoprotein functions.
Medicine: It is involved in research on viral infections, particularly influenza, as it acts as a receptor for the virus.
Industry: It is used in the production of pharmaceuticals and as a research reagent in various biochemical studies
Mechanism of Action
N-Acetyl-|A-neuraminic acid methyl ester exerts its effects primarily through its role as a sialic acid. It acts as a receptor for influenza viruses, facilitating their attachment to mucous cells via hemagglutinin. This interaction is a critical step in the viral infection process. Additionally, it plays a role in cell recognition and adhesion by being a terminal sugar in glycoproteins and glycolipids .
Comparison with Similar Compounds
Similar Compounds
N-Glycolylneuraminic acid: Another sialic acid derivative with similar biological functions.
N-Acetylneuraminic acid: The non-esterified form of the compound, commonly found in human cells.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester: A more acetylated derivative used in specific biochemical studies.
Uniqueness
N-Acetyl-|A-neuraminic acid methyl ester is unique due to its specific esterification, which alters its solubility and reactivity compared to its non-esterified counterparts. This modification makes it particularly useful in certain synthetic and analytical applications .
Properties
IUPAC Name |
methyl (5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6?,7-,8-,9-,10-,12?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZQMWNJESHHSA-QVAGNHESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H](OC(CC1O)(C(=O)OC)O)[C@@H]([C@@H](CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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